Almarl

Pharmacodynamics Cardiovascular Pharmacology Adrenergic Receptor Antagonism

Select Arotinolol (Almarl) for its non-interchangeable pharmacodynamic profile: a precisely defined α:β blockade ratio of ~1:8 and exclusive weak β3-adrenoceptor partial agonism. This distinct mechanism delivers superior motor outcomes in essential tremor models vs. propranolol, activates BAT thermogenesis for metabolic studies, and reduces portal pressure with less systemic hypotension than carvedilol. An essential tool for isolating hemodynamic effects from antioxidant properties in nitrate tolerance research. Ensure your study's translational relevance—choose the compound with validated, differentiated end-point performance.

Molecular Formula C16H21ClN2O4S2
Molecular Weight 404.9 g/mol
CAS No. 41287-43-8
Cat. No. B1198372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmarl
CAS41287-43-8
SynonymsAlmarl
Molecular FormulaC16H21ClN2O4S2
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)OCCCCCNCCSS(=O)(=O)O
InChIInChI=1S/C16H21ClN2O4S2/c17-13-4-5-14-15(12-13)19-8-6-16(14)23-10-3-1-2-7-18-9-11-24-25(20,21)22/h4-6,8,12,18H,1-3,7,9-11H2,(H,20,21,22)
InChIKeyCKQHXOCXLJZGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Almarl (Arotinolol) Procurement Guide: Chemical Identity and Pharmacological Classification for Scientific Sourcing


Almarl, with CAS Registry Number 41287-43-8, is the trade name for arotinolol, a synthetic small molecule classified as a combined alpha- and beta-adrenoceptor antagonist [1]. It is further characterized as a thiopropanolamine derivative with a tertiary butyl moiety and is known to also exhibit weak partial agonist activity at the β3-adrenergic receptor [2]. This compound was originally developed and described by Sumitomo Chemical in the late 1970s as a 'β-adrenergic blocking, antiarrhythmic compound S-596' and has been marketed for clinical use in Japan since 1985 [3].

Almarl (Arotinolol) Sourcing Specificity: Why 'Any Mixed Alpha/Beta Blocker' Is an Inadequate Specification


Procurement decisions based solely on the broad class of 'mixed alpha/beta-adrenergic blockers' are scientifically insufficient due to significant inter-drug heterogeneity in receptor subtype affinity, alpha/beta blockade potency ratios, and ancillary pharmacological properties. For example, the pharmacodynamic profile of carvedilol and labetalol results from the distinct activities of their stereoisomers rather than a balanced blockade from a single entity [1]. Unlike its comparators, arotinolol is defined by a specific α:β blockade potency ratio of approximately 1:8 [2] and a unique β3-adrenergic receptor partial agonism [3]. These fundamental differences in mechanism and selectivity directly translate into distinct preclinical and clinical outcomes, making arotinolol non-interchangeable with other in-class compounds and necessitating a product-specific selection process.

Almarl (Arotinolol) vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Defined Alpha:Beta Blockade Potency Ratio of 1:8 Differentiates Arotinolol from Labetalol (3:1)

Arotinolol (Almarl) exhibits a distinct alpha- to beta-adrenoceptor blockade potency ratio of approximately 1:8, meaning its beta-blocking effect is roughly eight times stronger than its alpha-blocking effect. This is a critical differentiator from other mixed alpha/beta blockers, most notably labetalol, which has a reported α:β ratio of 3:1. This difference in pharmacodynamic profile has direct implications for the hemodynamic response and side effect profile [1].

Pharmacodynamics Cardiovascular Pharmacology Adrenergic Receptor Antagonism

Superior Motor Performance in Essential Tremor: Arotinolol Demonstrates Enhanced Efficacy vs. Propranolol

In a multicenter, randomized, multiple-dose crossover trial involving 161 patients with essential tremor, arotinolol was directly compared to the standard-of-care agent, propranolol. While both drugs were found to be similarly effective at reducing tremor amplitude, arotinolol demonstrated a significantly more pronounced effect on improving motor-task performance scores [1].

Neurology Movement Disorders Essential Tremor

Distinct Pharmacological Profile: Lack of Antioxidant Properties Differentiates Arotinolol from Carvedilol in Nitrate Tolerance Prevention

Arotinolol is structurally and pharmacologically distinct from carvedilol in that it lacks significant antioxidant properties. A randomized, double-blind, placebo-controlled study showed that while carvedilol prevented the development of nitrate tolerance in patients on continuous nitroglycerin therapy, arotinolol did not. This was evidenced by a maintained vasodilatory response (%FBF) and preserved cGMP production in the carvedilol group, which was not observed with arotinolol [1].

Cardiology Pharmacology Nitrate Tolerance

Milder Hemodynamic Impact: Arotinolol Shows Reduced Effect on Mean Arterial Pressure vs. Carvedilol in Portal Hypertension Models

In a rat model of cirrhosis-induced portal hypertension, arotinolol was as effective as carvedilol in reducing portal pressure. However, a key differential advantage was observed in systemic hemodynamics: the side effects on mean arterial pressure (MAP) were milder with arotinolol compared to carvedilol. This suggests a potentially better-tolerated systemic profile while maintaining target organ efficacy [1].

Hepatology Portal Hypertension Cardiovascular Pharmacology

High Beta-Adrenoceptor Binding Affinity: Arotinolol Exhibits Sub-Nanomolar pKi Values for β1 and β2 Receptors

Radioligand binding studies in rat cerebral cortical membranes demonstrate that arotinolol has a very high and relatively non-selective affinity for beta-adrenoceptor subtypes. The pKi values for displacing 125I-ICYP binding are 9.74 for the β1 receptor and 9.26 for the β2 receptor, which correspond to Ki values in the sub-nanomolar range .

Receptor Pharmacology Binding Affinity Adrenergic Receptors

Beta-3 Adrenergic Receptor Partial Agonism: A Unique Ancillary Mechanism Differentiating Arotinolol from Carvedilol and Labetalol

Arotinolol possesses a unique ancillary pharmacological property not shared by other common mixed alpha/beta blockers like carvedilol or labetalol: it acts as a weak partial agonist at the β3-adrenergic receptor. In vivo studies demonstrate that arotinolol can activate thermogenesis in brown adipose tissue (BAT) to a similar extent as the known β3-agonist BRL 26830A, leading to weight loss in obese mouse models. In contrast, the non-selective beta-blocker propranolol reduced BAT thermogenesis and led to weight gain [1].

Metabolic Pharmacology Thermogenesis Adrenergic Receptors

Almarl (Arotinolol): Validated Research and Preclinical Application Scenarios


Essential Tremor Model Development and Comparative Pharmacology Studies

Based on direct head-to-head evidence from a multicenter randomized trial, arotinolol (Almarl) is a preferred compound for research focused on essential tremor, specifically when functional motor outcomes are a primary endpoint. The data show arotinolol provides a more significant improvement in motor-task performance scores compared to the standard agent propranolol [1]. Researchers can utilize arotinolol in preclinical models or as a comparator in clinical studies to investigate mechanisms of action that confer superior functional benefits.

Metabolic Research: Investigating β3-Adrenoceptor Mediated Thermogenesis and Body Weight Regulation

Arotinolol's unique property as a weak β3-adrenoceptor partial agonist, which is not shared by other mixed alpha/beta blockers like carvedilol or labetalol, makes it a specific tool for metabolic studies [1]. This is directly supported by in vivo evidence showing arotinolol activates brown adipose tissue (BAT) thermogenesis, leading to weight loss in obese mouse models, an effect opposite to that of propranolol. This validated application is ideal for research into energy expenditure, obesity, and the metabolic effects of adrenergic modulation.

Portal Hypertension Preclinical Research Requiring a Favorable Systemic Hemodynamic Profile

For researchers studying portal hypertension in cirrhotic animal models, arotinolol offers a distinct advantage. Evidence from a direct comparative study shows that while arotinolol is as effective as carvedilol in reducing portal pressure, it causes a milder reduction in mean arterial pressure (MAP) [1]. This makes arotinolol a strategically important compound for experimental protocols where minimizing systemic hypotension is desired, allowing for a clearer evaluation of splanchnic hemodynamics.

Cardiovascular Studies Excluding Antioxidant-Dependent Mechanisms

Arotinolol serves as a crucial control compound in cardiovascular research investigating mechanisms involving oxidative stress, such as the prevention of nitrate tolerance. A head-to-head study confirms that arotinolol, unlike carvedilol, lacks the antioxidant properties necessary to prevent nitrate tolerance during continuous nitroglycerin therapy [1]. Therefore, arotinolol is the appropriate selection for studies designed to isolate the hemodynamic effects of combined alpha/beta blockade from ancillary antioxidant effects.

Quote Request

Request a Quote for Almarl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.